molecular formula C23H21Cl2N2O4P B12700212 Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide CAS No. 135689-12-2

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide

Cat. No.: B12700212
CAS No.: 135689-12-2
M. Wt: 491.3 g/mol
InChI Key: ZXZJWHBMZGFYIL-VULFUBBASA-N
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Description

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound characterized by its unique structure, which includes acetic acid, bis(4-chlorophenyl)phosphinyl, and (3,4-dimethoxyphenyl)methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of bis(4-chlorophenyl)phosphinyl chloride: This can be achieved by reacting 4-chlorophenylphosphine with chlorine gas under controlled conditions.

    Reaction with hydrazine: The bis(4-chlorophenyl)phosphinyl chloride is then reacted with hydrazine to form the hydrazide intermediate.

    Condensation with 3,4-dimethoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 3,4-dimethoxybenzaldehyde in the presence of acetic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring safety and environmental compliance. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)acetic acid: Shares the bis(4-chlorophenyl) group but lacks the phosphinyl and hydrazide functionalities.

    3,4-Dimethoxybenzaldehyde: Contains the 3,4-dimethoxyphenyl group but lacks the acetic acid and hydrazide components.

Uniqueness

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3,4-dimethoxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

135689-12-2

Molecular Formula

C23H21Cl2N2O4P

Molecular Weight

491.3 g/mol

IUPAC Name

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H21Cl2N2O4P/c1-30-21-12-3-16(13-22(21)31-2)14-26-27-23(28)15-32(29,19-8-4-17(24)5-9-19)20-10-6-18(25)7-11-20/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

ZXZJWHBMZGFYIL-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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